4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride
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Overview
Description
4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
Pyrrolopyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting different chemical and biological properties.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs. This distinguishes it from other pyrrolopyridine derivatives and makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-4-9-5-8-7(6)2-3-10-8;/h2-5,10H,1H3;1H |
InChI Key |
ZLDIXBDWSCRYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CN2.Cl |
Origin of Product |
United States |
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